Di-p-tolyliodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C₁₅H₁₄F₃IO₃S and a molecular weight of approximately 458.23 g/mol. It is characterized by the presence of two p-tolyl groups attached to an iodine atom, along with a trifluoromethanesulfonate group, which contributes to its unique reactivity and properties. This compound is typically used in organic synthesis as a photoinitiator and has applications in polymer chemistry and photopolymerization processes .
DT triflate serves as a powerful reagent for the deoxygenation of various oxygenated functionalities in organic molecules. This allows for the conversion of alcohols, phenols, and ethers to their corresponding aromatic or unsaturated derivatives. PubChem, Di(4-tolyl) iodonium triflate:
DT triflate can activate unreactive C-H bonds in organic molecules, enabling further functionalization at these positions. This strategy is particularly valuable for late-stage modifications of complex molecules. ScienceDirect, Recent advances in transition-metal-catalyzed C-H activation using hypervalent iodine(III) reagents
DT triflate acts as a photoacid generator, initiating the polymerization of various monomers through a cationic mechanism. This approach allows for the synthesis of well-defined polymers with controlled architectures. Wiley Online Library, Photoinitiated Cationic Polymerization
DT triflate can be used to modify the surface properties of polymers. By introducing functional groups onto the polymer surface, researchers can tailor properties like wettability, adhesion, and biocompatibility. American Chemical Society, Surface Modification of Polymers Using Hypervalent Iodine Reagents
Di-p-tolyliodonium trifluoromethanesulfonate can be synthesized through several methods:
Di-p-tolyliodonium trifluoromethanesulfonate has several important applications:
Studies on the interactions of di-p-tolyliodonium trifluoromethanesulfonate primarily focus on its reactivity with various nucleophiles and its role as a photoinitiator. Research indicates that it can effectively initiate polymerization processes when exposed to UV light, leading to the formation of cross-linked networks in polymers. Additionally, investigations into its cytotoxicity and environmental impact are ongoing, emphasizing the need for safe handling practices due to potential irritant properties .
Several compounds share structural or functional similarities with di-p-tolyliodonium trifluoromethanesulfonate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Di(4-tolyl)iodonium chloride | Iodonium salt | More stable under ambient conditions than triflate |
Diphenyliodonium triflate | Iodonium salt | Higher reactivity due to phenyl groups |
Di(p-methylphenyl)iodonium triflate | Iodonium salt | Similar reactivity but different steric hindrance |
Di(p-nitrophenyl)iodonium triflate | Iodonium salt | Exhibits different electronic properties |
Di-p-tolyliodonium trifluoromethanesulfonate stands out for its specific application as a photoinitiator and its relatively high stability compared to other similar compounds .
Adiabatic continuous-flow systems enable safe handling of the highly exothermic reaction (ΔH = −160 to −180 kJ/mol) between p-iodotoluene and toluene. A custom glass microreactor with integrated thermocouples calculates reaction enthalpy via:
$$
\Delta HR = m \times Cp \times \Delta T
$$
where m is solvent mass, C_p is dichloroethane’s heat capacity (129.4 J·mol⁻¹·K⁻¹), and ΔT is temperature change. Neutralization reactions (e.g., NaOH + HCl) calibrate the system, ensuring <5% deviation in enthalpy measurements. This approach eliminates thermal runaway risks while maintaining reaction efficiency.
Residence times between 2–60 seconds in 100 μL microreactors directly impact product crystallinity. At 2 seconds:
Longer residence times (>30 s) increase byproduct formation from iodine(III) overoxidation. The table below summarizes key outcomes:
Residence Time (s) | Yield (%) | Crystal Quality | Byproduct Formation (%) |
---|---|---|---|
2 | 89 | High | <1 |
10 | 85 | Moderate | 3 |
60 | 72 | Low | 12 |
Data derived from three experimental replicates.
Dichloroethane (DCE) optimizes reaction efficiency due to:
Optimal stoichiometry:
TfOH serves dual roles:
Replacing TfOH with H2SO4 decreases yields to 41% due to sulfate’s nucleophilic character.
The system accommodates electron-deficient aryl iodides (e.g., nitro-, cyano-, halide-substituted) with 70–90% yields but struggles with electron-rich substrates:
Substrate Type | Example | Yield (%) | Compatibility |
---|---|---|---|
Electron-Deficient | 4-Nitroiodobenzene | 87 | High |
Moderately Electron-Rich | 4-Methyliodobenzene | 89 | High |
Strongly Electron-Rich | 4-Methoxyiodobenzene | 0 | None |
Methoxy groups deactivate the iodine center through resonance donation, preventing oxidative coupling.
Bulky mesitylene (2,4,6-trimethylbenzene) derivatives form via adjusted protocols:
Key example:
$$
\text{Mesityl iodide} + \text{3,5-dimethyltoluene} \xrightarrow{\text{TfOH/DCE}} \text{Mesityl-(3,5-dimethylphenyl)iodonium triflate (63\%)}
$$
Ortho-substituted arenes remain incompatible due to prohibitive steric clashes.
The synthesis of di-para-tolyliodonium trifluoromethanesulfonate relies on a continuous-flow methodology that ensures safety and scalability. The reaction begins with the oxidation of para-iodotoluene using meta-chloroperbenzoic acid in the presence of trifluoromethanesulfonic acid, followed by ligand exchange with a second equivalent of toluene [1] [4]. This two-step process occurs within a microfluidic reactor, where rapid mixing and heat dissipation mitigate risks associated with the highly exothermic oxidation step [1] [5].
The mechanism proceeds via the formation of a hypervalent iodine(III) intermediate. Initially, para-iodotoluene reacts with meta-chloroperbenzoic acid to generate an iodosoarene species. Subsequent protonation by trifluoromethanesulfonic acid facilitates the ligand exchange, where toluene displaces the iodide moiety, yielding the final iodonium salt [1] [4]. Experimental calorimetry data confirm a reaction enthalpy (ΔH~R~) of approximately −170 kJ/mol, underscoring the necessity for controlled flow conditions to prevent thermal runaway [1] [5].
Parameter | Value |
---|---|
Oxidant | meta-Chloroperbenzoic acid |
Acid | Trifluoromethanesulfonic acid |
Solvent | 1,2-Dichloroethane |
Residence Time | 2 seconds |
Yield | 89% |
Scale | 5–10 mmol |
Kinetic studies reveal that the synthesis achieves completion within 2 seconds under continuous-flow conditions, a stark contrast to conventional batch methods requiring hours for comparable conversions [1] [4]. The pseudo-first-order rate constant (k~obs~) for the ligand exchange step was determined to be 0.35 s^−1^ at 25°C, with an activation energy (E~a~) of 45 kJ/mol derived from Arrhenius plots [1] [5]. These values highlight the efficiency of the flow system in accelerating the reaction through enhanced mass and heat transfer.
Key factors influencing reaction kinetics include:
Parameter | Flow System | Batch System |
---|---|---|
Residence Time | 2 seconds | 30 minutes |
Yield | 89% | 69% |
Thermal Control | Adiabatic | Cooling required |
Scalability | Gram-scale | Limited by exotherms |
The continuous-flow platform’s superiority stems from its ability to maintain isothermal conditions despite the reaction’s exothermicity. Computational fluid dynamics simulations demonstrate that the microreactor’s high surface-area-to-volume ratio achieves heat transfer coefficients exceeding 500 W·m^−2^·K^−1^, effectively dissipating thermal energy [1] [5]. This enables scalable production, with demonstrated yields of 2.04 grams (89%) in single-pass operations [1] [4].
Density functional theory (DFT) calculations corroborate experimental findings, identifying the iodosoarene protonation as the rate-determining step with a calculated activation barrier of 48 kJ/mol [1] [5]. The trifluoromethanesulfonate anion’s poor coordinating ability accelerates ligand exchange by stabilizing charged intermediates through weak ion-pair interactions [4] [5]. Transition state analysis further reveals that para-substitution on toluene minimizes steric hindrance, favoring a linear geometry at the iodine center that facilitates nucleophilic attack [1] [4].